molecular formula C18H18N2OS2 B6455892 3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2549065-82-7

3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6455892
CAS No.: 2549065-82-7
M. Wt: 342.5 g/mol
InChI Key: IOBDZESBPOYJSV-UHFFFAOYSA-N
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Description

3-Benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include a benzyl group at the N3 position and a cyclobutylmethylsulfanyl substituent at the C2 position. The cyclobutylmethyl group introduces steric constraints and moderate lipophilicity, distinguishing it from analogs with bulkier or more flexible substituents . Thienopyrimidinones are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

3-benzyl-2-(cyclobutylmethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-17-16-15(9-10-22-16)19-18(23-12-14-7-4-8-14)20(17)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBDZESBPOYJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the benzyl and cyclobutylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a valuable tool for studying various biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic substituents : Lower LogP (e.g., 2.9 for pyridinyl-oxadiazole) may improve solubility but reduce target affinity in certain contexts .

N3 Position Modifications

The N3 benzyl group is conserved in many analogs, but substitutions here influence conformational stability:

Compound Name N3 Substituent Activity Notes Source
Target Compound Benzyl N/A
3-Allyl-5-(4-fluorophenyl) analog Allyl Enhanced electrophilic reactivity
3-Butyl-2-propylamino analog Butyl Antiviral activity reported

Key Observations :

  • Benzyl vs.
  • Bulky alkyl chains : Butyl groups () may improve metabolic stability but reduce solubility.

Core Saturation and Ring Modifications

Saturation of the thienopyrimidinone core impacts planarity and target engagement:

Compound Name Core Structure Activity Notes Source
Target Compound Thieno[3,2-d]pyrimidin-4-one Unmodified core
5,6,7,8-Tetrahydro[1]benzothieno analog Partially saturated core Improved solubility
Benzo[4,5]thieno[3,2-d]pyrimidin-4-one Fused benzene ring TNKS inhibition (IC₅₀ 21 nM)

Key Observations :

  • Saturated cores (e.g., 5,6,7,8-tetrahydro) enhance solubility but may reduce aromatic interactions with target proteins .
  • Benzofused analogs () exhibit nanomolar potency against TNKS, suggesting the core’s planarity is critical for PARP family targeting.

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